molecular formula C24H26FN3O3 B12038400 N'-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B12038400
M. Wt: 423.5 g/mol
InChI Key: IYYWZKXBXQCLFM-WGOQTCKBSA-N
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Description

N’-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:

    Starting Materials: 2-fluorobenzaldehyde and 1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide.

    Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol for several hours.

    Product Isolation: The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: The major products are typically quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: The major products are reduced forms of the original compound, often with the imine group converted to an amine.

    Substitution: The major products are substituted quinoline derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.

    Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: The compound is investigated for its enzyme inhibition properties, which could lead to the development of new pharmaceuticals.

    Industrial Applications: It is explored for use in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with biological macromolecules. The compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The molecular targets include enzymes involved in DNA replication and repair, as well as those involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Uniqueness

N’-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C24H26FN3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H26FN3O3/c1-2-3-4-5-10-15-28-20-14-9-7-12-18(20)22(29)21(24(28)31)23(30)27-26-16-17-11-6-8-13-19(17)25/h6-9,11-14,16,29H,2-5,10,15H2,1H3,(H,27,30)/b26-16+

InChI Key

IYYWZKXBXQCLFM-WGOQTCKBSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=CC=C3F)O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=CC=C3F)O

Origin of Product

United States

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